(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone
Description
Properties
IUPAC Name |
[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S2/c1-13-17(27-19(21-13)22-9-2-3-10-22)18(24)23-11-8-16(12-23)28(25,26)15-6-4-14(20)5-7-15/h2-7,9-10,16H,8,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYESMZBWGSYDPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(C3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a hybrid molecule that incorporates both pyrrolidine and thiazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The molecular structure of the compound can be described as follows:
- Pyrrolidine Ring : A five-membered nitrogen-containing ring that contributes to the compound's pharmacological properties.
- Thiazole Ring : A five-membered ring containing sulfur and nitrogen, known for its role in various biological activities.
- Chlorophenyl Sulfonyl Group : Enhances the compound's ability to interact with biological targets.
Biological Activity Overview
The biological activities of the compound are primarily attributed to its structural components. The following sections detail specific activities observed in research studies.
Anticancer Activity
Research has indicated that compounds containing thiazole and pyrrolidine rings exhibit significant anticancer properties. For instance, derivatives with similar structures have shown cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | Jurkat | 1.98 ± 1.22 |
| Compound B | HT-29 | 23.30 ± 0.35 |
| Compound C | A-431 | < 1.0 |
The presence of electron-donating groups on the phenyl ring, such as methyl or chloro substituents, has been correlated with increased activity against cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown moderate to strong activity against several bacterial strains, including:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Strong |
| Bacillus subtilis | Moderate |
| Escherichia coli | Weak |
These findings suggest that the sulfonamide group enhances the compound's ability to penetrate bacterial membranes and inhibit growth .
Enzyme Inhibition
Inhibition studies have demonstrated that the compound acts as an effective inhibitor of several enzymes:
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | Strong Inhibitor | 2.14 ± 0.003 |
| Urease | Strong Inhibitor | 0.63 ± 0.001 |
These results highlight the potential use of this compound in treating conditions related to enzyme dysregulation, such as Alzheimer's disease and urea cycle disorders .
Structure-Activity Relationship (SAR)
The SAR analysis of similar compounds has revealed critical insights into how modifications affect biological activity:
- Thiazole Substitution : The presence of electron-donating groups at specific positions on the thiazole ring enhances anticancer activity.
- Pyrrolidine Modifications : Variations in the pyrrolidine ring can influence binding affinity to target proteins.
- Chlorophenyl Group : The chlorophenyl sulfonyl group is essential for antibacterial activity and enhances overall pharmacological effectiveness.
Case Studies
Several case studies illustrate the efficacy of compounds similar to this compound:
- Antitumor Efficacy : A study demonstrated that a related thiazole derivative significantly inhibited tumor growth in xenograft models.
- Antimicrobial Trials : Clinical trials showed that a derivative exhibited potent antibacterial effects against resistant strains of bacteria, suggesting potential for therapeutic use in infections.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to (3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone exhibit significant antitumor properties. Studies have shown that such compounds can inhibit cell proliferation in various cancer cell lines, making them candidates for further development in cancer therapy .
Analgesic Properties
A recent study identified a derivative of this compound as a novel inhibitor of the Nav1.8 sodium channel, which is implicated in pain signaling. This suggests potential applications in pain management therapies . The analgesic profile could be explored further through preclinical and clinical trials.
Antimicrobial Activity
The thiazole and pyrrolidine components are known for their antimicrobial properties. Compounds with similar structures have demonstrated efficacy against bacterial strains, indicating that this compound may also possess antimicrobial activity worth investigating .
Enzyme Inhibition Studies
The sulfonamide group in the structure is known for its ability to inhibit various enzymes, making it a useful scaffold for developing enzyme inhibitors. Research into the inhibition mechanisms could lead to advancements in drug design targeting specific enzymes involved in disease pathways .
Molecular Probes
Due to its unique structure, this compound can serve as a molecular probe in biological studies to understand cellular mechanisms or interactions within biological systems. Its ability to bind to specific targets could facilitate research into cellular pathways and disease mechanisms.
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Analogs and Their Properties
The compound shares structural motifs with other heterocyclic sulfonamides and thiazole derivatives. A notable analog is [4-(4-chlorophenyl)-4-hydroxypiperidino][4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone (CAS 1282116-27-1), which differs in the following aspects :
| Property | Target Compound | CAS 1282116-27-1 |
|---|---|---|
| Molecular Formula | C₁₉H₂₀ClN₃O₃S₂ | C₂₅H₂₂ClN₃O₂S |
| Molecular Weight | ~437.59 g/mol | 464.0 g/mol |
| Core Heterocycle | Pyrrolidine (5-membered) | Piperidine (6-membered) |
| Substituents | 3-(4-Chlorophenyl)sulfonyl, 4-methyl-thiazole, 2-pyrrole | 4-(4-Chlorophenyl)-4-hydroxy, 4-phenyl-thiazole, 2-pyrrole |
| Key Functional Groups | Sulfonamide, methyl, pyrrole | Hydroxyl, phenyl, pyrrole |
Structural and Functional Implications
- The hydroxyl group in the CAS analog could enable hydrogen bonding, whereas the sulfonyl group in the target compound may facilitate electrostatic interactions .
- The pyrrole substituent on the thiazole is conserved in both compounds, suggesting a shared role in aromatic interactions or heterocyclic stacking .
Computational and Graph-Based Comparisons
- For example, the sulfonyl group’s electron-withdrawing nature may create a polarized region, enhancing interactions with positively charged residues in proteins .
- Graph-Based Structure Comparison : The target compound and CAS 1282116-27-1 share a thiazole-pyrrole scaffold but differ in substituent topology. Graph isomorphism algorithms highlight these differences as critical determinants of pharmacological profiles .
Q & A
Q. What synthetic strategies are most effective for constructing the pyrrolidine-sulfonyl and thiazole-pyrrole moieties in this compound?
The synthesis involves multi-step reactions, with critical steps including:
- Sulfonylation of pyrrolidine : Reacting 3-pyrrolidine with 4-chlorophenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonylated pyrrolidine intermediate .
- Thiazole-pyrrole coupling : Using a nucleophilic substitution or cross-coupling reaction (e.g., Suzuki-Miyaura) to attach the 1H-pyrrol-1-yl group to the 2-position of the thiazole ring. Evidence from analogous pyrazole-thiazole systems suggests refluxing in xylene with a catalyst like Pd(PPh₃)₄ achieves high regioselectivity .
- Methanone linkage : A carbonyl bridge between the two moieties is typically formed via a Friedel-Crafts acylation or a ketone coupling reaction, requiring anhydrous conditions and Lewis acid catalysts (e.g., AlCl₃) .
Q. How can the stereochemical integrity of the pyrrolidine-sulfonyl group be verified during synthesis?
- X-ray crystallography : Single-crystal analysis (as demonstrated for pyrazolone derivatives in and ) confirms bond angles, dihedral angles, and spatial arrangement of substituents .
- Chiral HPLC or NMR spectroscopy : Use chiral stationary phases or NOE experiments to detect enantiomeric excess or spatial proximity of protons .
Q. What spectroscopic techniques are optimal for characterizing the thiazole-pyrrole linkage?
- ¹H/¹³C NMR : The 1H-pyrrol-1-yl group shows distinct aromatic protons (δ 6.5–7.2 ppm) and coupling patterns. The thiazole’s C-5 methyl group appears as a singlet (δ ~2.4 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular mass and fragmentation patterns, particularly for the sulfonyl and methanone groups .
Advanced Research Questions
Q. How do electronic effects of the 4-chlorophenylsulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- The electron-withdrawing sulfonyl group activates the pyrrolidine nitrogen for nucleophilic attack, but the 4-chloro substituent may sterically hinder reactions. Kinetic studies (e.g., varying substituents on the phenyl ring) can isolate electronic vs. steric contributions. highlights similar nitro-to-amino reductions in pyrazole systems, where electron-deficient aryl groups accelerate reduction rates .
Q. What experimental approaches can resolve contradictions in reported biological activity data for structurally analogous compounds?
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) and assess biological endpoints (e.g., enzyme inhibition, cytotoxicity). demonstrates how trifluoromethyl and methoxy groups on pyrazole derivatives alter bioactivity .
- Dose-response and time-course assays : Control for batch-to-batch variability in compound purity, as impurities in sulfonylated intermediates (e.g., unreacted starting materials) may confound results .
Q. How can computational modeling predict the environmental fate of this compound, given its sulfonyl and heteroaromatic groups?
- QSAR models : Use logP calculations to estimate hydrophobicity and biodegradability. The sulfonyl group increases water solubility, potentially reducing bioaccumulation but enhancing mobility in aquatic systems .
- Degradation pathway simulations : Molecular dynamics (MD) studies can model hydrolysis or photolysis of the thiazole-pyrrole linkage, informed by experimental data from analogous compounds in and .
Q. What methodologies ensure reproducibility in scaling up the synthesis from milligram to gram quantities?
- Process optimization : Identify critical parameters (e.g., reaction temperature, solvent polarity) using design of experiments (DoE). For example, notes that refluxing in xylene for 25–30 hours is essential for complete cyclization in pyrrole-thiazole systems .
- Purification protocols : Recrystallization from methanol/water mixtures (as in ) or column chromatography with gradient elution removes byproducts like unreacted sulfonyl chlorides .
Methodological Notes
- Contradictions in evidence : While emphasizes nitro-group reductions, the target compound lacks nitro substituents. Researchers should adapt protocols to sulfonyl or chlorophenyl systems .
- Crystallography limitations : Single-crystal analysis () may fail if the compound forms polymorphs. Pair with powder XRD or solid-state NMR for comprehensive structural validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
